molecular formula C7H12O3 B12543256 Ethyl 5-hydroxypent-3-enoate CAS No. 144602-98-2

Ethyl 5-hydroxypent-3-enoate

Cat. No.: B12543256
CAS No.: 144602-98-2
M. Wt: 144.17 g/mol
InChI Key: WTNWTWIQAWAGHM-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypent-3-enoate is an organic compound with the molecular formula C7H12O3. It is an ester, characterized by the presence of a hydroxyl group and a double bond within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxypent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxypent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxypent-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypent-3-enoate involves its interaction with various molecular targets. The hydroxyl group and the double bond within its structure allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The ester functionality also enables it to undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxypentanoate
  • Ethyl 5-oxopent-3-enoate
  • Ethyl 5-chloropent-3-enoate

Uniqueness

Ethyl 5-hydroxypent-3-enoate is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination of functional groups allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .

Properties

CAS No.

144602-98-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 5-hydroxypent-3-enoate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3-4,8H,2,5-6H2,1H3

InChI Key

WTNWTWIQAWAGHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CCO

Origin of Product

United States

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